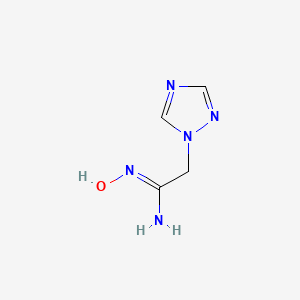![molecular formula C12H17NO3 B1276406 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1005154-25-5](/img/structure/B1276406.png)
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" is a structurally complex molecule that can be considered a derivative of bicyclic amino acids. These types of compounds are of significant interest in medicinal chemistry due to their conformational rigidity and potential to mimic or interfere with biological processes. The core structure, bicyclo[2.2.1]heptane, is known for its boat-like conformation, which can be useful for the spatial and directional fixation of pharmacophoric groups .
Synthesis Analysis
The synthesis of related bicyclic amino acids often involves multi-step reactions that can include photochemical cyclization, Au(I)-catalyzed cycloadditions, and other advanced organic synthesis techniques. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound , can be achieved through a two-step process starting from common chemicals like benzaldehyde, allylamine, and cinnamic acid, utilizing intramolecular [2+2]-photochemical cyclization . Another method involves Au(I)-catalyzed synthesis, which allows for the introduction of functional groups and additional complexity . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of bicyclic amino acids is characterized by a rigid, conformationally locked framework. This rigidity is due to the bicyclic core, which tends to adopt a boat-like conformation. The conformational locking is exemplified by the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the N-Boc-amino groups are positioned in pseudo-equatorial or pseudo-axial positions, resulting in different stereoisomers with virtually identical bicyclic core units . This intrinsic property of the bicyclo[3.2.0]heptane core is largely unaffected by various substitution patterns, making it a valuable scaffold in drug design.
Chemical Reactions Analysis
Bicyclic amino acids can participate in various chemical reactions due to their functional groups and reactive centers. The presence of carboxylic acid groups allows for the formation of esters, amides, and other derivatives, which can be used to modify the molecule's properties or to introduce additional pharmacophores. The amino group can also be involved in reactions such as acylation, alkylation, or coupling with other nucleophiles, providing a pathway to further diversify the molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic amino acids like "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" are influenced by their rigid structures. These compounds typically exhibit high stability and resistance to conformational changes, which can affect their solubility, reactivity, and interaction with biological targets. The rigidity also imparts a degree of specificity in their interactions with enzymes and receptors, which can be advantageous in drug discovery and design .
Relevant Case Studies
While the provided papers do not detail case studies involving "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" specifically, they do provide insights into the synthesis and applications of structurally related compounds. For example, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been compared with other bicyclic amino acids for their specificity to membrane transport systems in tumor cells, highlighting their potential in biological applications . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the utility of these compounds as building blocks in medicinal chemistry due to their conformational constraints . These studies underscore the importance of such compounds in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
The bicyclo[2.2.1]heptane structure is a privileged molecular structure embedded in numerous compounds with various functions . Here are some applications related to this structure:
- Organic & Biomolecular Chemistry
- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
The bicyclo[2.2.1]heptane structure is a privileged molecular structure embedded in numerous compounds with various functions . Here are some applications related to this structure:
- Organic & Biomolecular Chemistry
- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
The bicyclo[2.2.1]heptane structure is a privileged molecular structure embedded in numerous compounds with various functions . Here are some applications related to this structure:
- Organic & Biomolecular Chemistry
- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Eigenschaften
IUPAC Name |
3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXQRSEDGZKRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1C2CCC(C2)C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424258 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
1005154-25-5 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)








![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)
![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)
